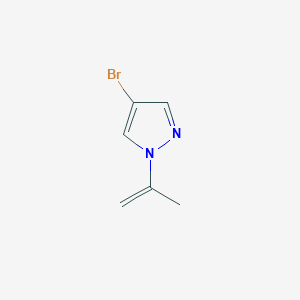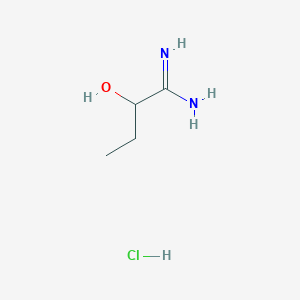
2-羟基丁酰胺盐酸盐
描述
2-Hydroxybutanimidamide hydrochloride is a chemical compound with the molecular formula C4H11ClN2O and a molecular weight of 138.6 . It is also known by its IUPAC name, 1,1-diaminobutan-2-one hydrochloride .
Molecular Structure Analysis
The InChI code for 2-Hydroxybutanimidamide hydrochloride is1S/C4H10N2O.ClH/c1-2-3(7)4(5)6;/h4H,2,5-6H2,1H3;1H . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds. Physical and Chemical Properties Analysis
2-Hydroxybutanimidamide hydrochloride is a powder that is stored at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available sources .科学研究应用
生物化学
2-羟基丁酰胺盐酸盐: 是一种可用于生物化学研究中的化合物,可以用于酶抑制研究以及合成更复杂的生物化学化合物的构建块。 它与各种生物化学物质的反应有助于理解酶-底物相互作用,并开发新的生物化学分析方法 .
药理学
在药理学中,2-羟基丁酰胺盐酸盐可以作为合成潜在药理活性分子的前体。 它可以参与创建针对生物系统内特定受体或酶的新型候选药物 .
有机合成
这种化合物在有机合成中有着广泛的应用,特别是在咪唑的形成中,咪唑是合成药物的关键物质。 它可以作为合成各种杂环化合物的中间体,而杂环化合物是许多药物的核心结构 .
分析化学
2-羟基丁酰胺盐酸盐: 可以用作分析化学中的标准物质或试剂,用于校准仪器和开发新的分析方法。 它定义良好的特性使其适用于色谱法和分光光度法 .
药物化学
在药物化学中,可以探索该化合物的衍生物的治疗特性。 它可以被修饰以创造具有潜在药用价值的新化合物,例如抗病毒、抗菌或抗癌活性 .
环境科学
2-羟基丁酰胺盐酸盐在环境科学中的应用可能包括其在污染控制和环境修复中的应用。 它可能被用于合成能够捕获污染物或促进有害物质分解的材料 .
安全和危害
The safety information for 2-Hydroxybutanimidamide hydrochloride indicates that it is a hazardous compound. It has been classified with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .
生化分析
Biochemical Properties
2-Hydroxybutanimidamide hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme hydroxylamine oxidoreductase, which catalyzes the oxidation of hydroxylamine to nitrite. This interaction is crucial for the compound’s role in nitrogen metabolism. Additionally, 2-Hydroxybutanimidamide hydrochloride can form complexes with metal ions, which may influence its biochemical activity .
Cellular Effects
2-Hydroxybutanimidamide hydrochloride has notable effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. This modulation can affect cellular processes such as proliferation, differentiation, and apoptosis. Furthermore, 2-Hydroxybutanimidamide hydrochloride has been shown to impact cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of 2-Hydroxybutanimidamide hydrochloride involves several key interactions at the molecular level. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been found to inhibit the activity of certain proteases, which are enzymes responsible for protein degradation. This inhibition can result in the accumulation of specific proteins within the cell. Additionally, 2-Hydroxybutanimidamide hydrochloride can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Hydroxybutanimidamide hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Hydroxybutanimidamide hydrochloride is relatively stable under standard laboratory conditions, but it can degrade over extended periods. This degradation can lead to a decrease in its biochemical activity and effectiveness. Long-term studies have also indicated that the compound can have sustained effects on cellular processes, such as prolonged inhibition of enzyme activity .
Dosage Effects in Animal Models
The effects of 2-Hydroxybutanimidamide hydrochloride vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects and can modulate specific biochemical pathways effectively. At higher doses, 2-Hydroxybutanimidamide hydrochloride can exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity. These effects highlight the importance of determining the appropriate dosage for therapeutic applications. Threshold effects have also been observed, where a certain dosage is required to achieve a significant biochemical response .
Metabolic Pathways
2-Hydroxybutanimidamide hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as hydroxylamine oxidoreductase and cytochrome P450, which play crucial roles in its metabolism. The compound can undergo phase I and phase II metabolic reactions, leading to the formation of various metabolites. These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety .
Transport and Distribution
The transport and distribution of 2-Hydroxybutanimidamide hydrochloride within cells and tissues are essential for its biochemical activity. The compound can be transported across cell membranes via specific transporters, such as organic cation transporters. Once inside the cell, 2-Hydroxybutanimidamide hydrochloride can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within different tissues can also affect its overall pharmacological effects .
Subcellular Localization
The subcellular localization of 2-Hydroxybutanimidamide hydrochloride is critical for its activity and function. The compound can be directed to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biochemical activity. For example, the presence of 2-Hydroxybutanimidamide hydrochloride in the nucleus can affect gene expression by interacting with transcription factors .
属性
IUPAC Name |
2-hydroxybutanimidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O.ClH/c1-2-3(7)4(5)6;/h3,7H,2H2,1H3,(H3,5,6);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYHODQYOQVZGNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=N)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



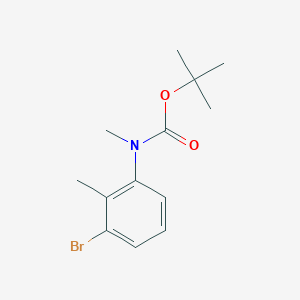
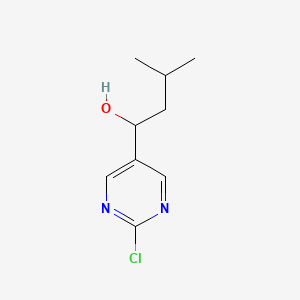

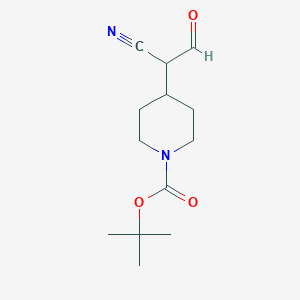
![1-[(3-Chlorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B1446935.png)
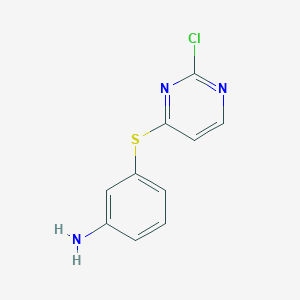
![[4-Chloro-2-(cyclopropylmethoxy)phenyl]methanol](/img/structure/B1446937.png)
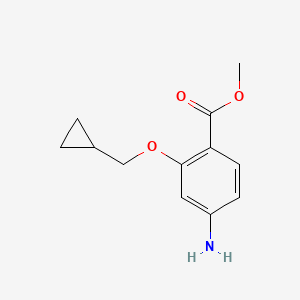


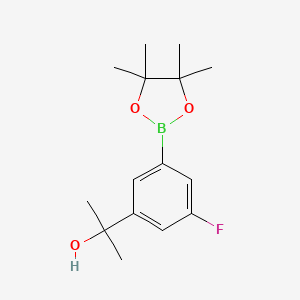
![6-(Bromomethyl)spiro[2.5]octane](/img/structure/B1446946.png)
